Benzyl beta-d-glucopyranoside

説明

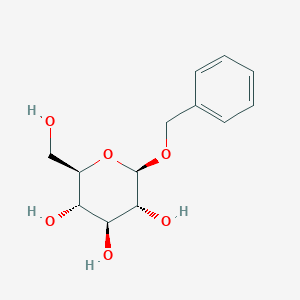

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962864 | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4304-12-5 | |

| Record name | Benzyl glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL .BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl β-D-Glucopyranoside: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological significance of Benzyl β-D-glucopyranoside. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using high-contrast, publication-quality diagrams.

Core Chemical and Physical Properties

Benzyl β-D-glucopyranoside is a glycoside composed of a D-glucose molecule linked to a benzyl group via a β-glycosidic bond.[1] It is typically a white to off-white crystalline solid.[1] Due to the hydrophobic nature of the benzyl group, it is less soluble in water compared to unsubstituted glucose but is soluble in polar organic solvents such as methanol and ethanol.[1] This compound is a versatile building block in carbohydrate chemistry and a valuable tool in glycobiology research.[2]

Structural and Chemical Identifiers

The structural identity of Benzyl β-D-glucopyranoside is defined by several key identifiers used across chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [3] |

| CAS Number | 4304-12-5 | [3] |

| Molecular Formula | C₁₃H₁₈O₆ | [3][4] |

| SMILES | C1=CC=C(C=C1)CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |

| InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | [3] |

| InChIKey | GKHCBYYBLTXYEV-UJPOAAIJSA-N | [3] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of Benzyl β-D-glucopyranoside.

| Property | Value | Source |

| Molecular Weight | 270.28 g/mol | [3][4] |

| Exact Mass | 270.11033829 Da | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Topological Polar Surface Area | 99.4 Ų | [4] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

| Rotatable Bonds | 4 | [4] |

| XLogP3 | -0.7 | [4] |

Note: Specific experimental values for melting point, boiling point, and optical rotation are not consistently reported across publicly available literature. The properties listed are primarily computed values.

Synthesis and Purification Protocols

Benzyl β-D-glucopyranoside and its derivatives are synthesized through various chemical and enzymatic methods. A common chemical approach is the Koenigs-Knorr reaction, which involves the glycosylation of benzyl alcohol using a protected glucose donor.[5] Purification is critical to remove byproducts and is typically achieved through column chromatography.[6][7]

Generalized Experimental Protocol: Chemical Synthesis

A frequently employed method for synthesizing glycosides like Benzyl β-D-glucopyranoside involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with an alcohol (benzyl alcohol) in the presence of a promoter. This is followed by deprotection to yield the final product.

Step 1: Glycosylation (Koenigs-Knorr Reaction)

-

Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) and benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[8][9]

-

Add a promoter, such as silver (I) carbonate, to the mixture.[8]

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, filter the reaction mixture to remove insoluble salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, protected product (Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).[10]

Step 2: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the reaction with an acid resin (e.g., Amberlite H+).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude Benzyl β-D-glucopyranoside.

Step 3: Purification (Silica Gel Column Chromatography)

-

Prepare a slurry of silica gel in a non-polar eluting solvent (e.g., hexane/ethyl acetate mixture).[6]

-

Load the crude product, dissolved in a minimal amount of solvent, onto the top of the silica gel column.[6]

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to separate the desired product from impurities.[6][7]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Benzyl β-D-glucopyranoside.

Biological Activity and Research Applications

Benzyl β-D-glucopyranoside and its derivatives are significant in drug development, particularly as inhibitors of key biological targets. Their structural similarity to glucose allows them to interact with glucose transporters and enzymes involved in carbohydrate metabolism.

Inhibition of Sodium-Glucose Cotransporters (SGLT)

One of the most studied applications of glycoside derivatives is the inhibition of sodium-glucose cotransporters, SGLT1 and SGLT2.[11]

-

SGLT1 is primarily found in the small intestine and is responsible for the absorption of dietary glucose and galactose.[11][12]

-

SGLT2 is located in the proximal tubules of the kidneys and reabsorbs the majority of glucose from the glomerular filtrate back into the bloodstream.[12]

Inhibition of SGLT1 can reduce intestinal glucose uptake, while inhibition of SGLT2 promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[11] This dual-action mechanism is a promising strategy for the treatment of type 2 diabetes.[12] Derivatives of Benzyl β-D-glucopyranoside serve as scaffolds for developing potent and selective SGLT inhibitors.

The diagram below illustrates the mechanism of glucose transport by SGLT1 in an intestinal epithelial cell and how a competitive inhibitor, such as a derivative of Benzyl β-D-glucopyranoside, can block this process.

References

- 1. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Benzyl β-D-glucopyranoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a naturally occurring glycoside found across a diverse range of plant species. This compound, consisting of a glucose molecule attached to a benzyl group via a β-glycosidic linkage, plays a role as a plant metabolite. Its presence in various traditional medicinal plants has prompted interest in its potential pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of Benzyl β-D-glucopyranoside, detailing its presence in various plant families, methodologies for its extraction and analysis, and insights into its biosynthesis.

Natural Occurrence of Benzyl β-D-glucopyranoside

Benzyl β-D-glucopyranoside has been identified in a variety of plant species, indicating a widespread distribution throughout the plant kingdom. Its isolation has been reported from plants such as Camellia sinensis (tea), Cotoneaster simonsii, Salix alba (white willow), Prunus mume (Japanese apricot), Nitraria sibirica, Pteris ensiformis (sword brake), Rhodiola rosea (golden root), Calanthe discolor, and Prunus prostrata.[1][2]

Quantitative Data

While the qualitative presence of Benzyl β-D-glucopyranoside is well-documented, specific quantitative data on its concentration in various plant materials is limited in publicly available literature. However, a study on Nitraria sibirica leaves reported the isolation of Benzyl β-D-glucopyranoside and determined its potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 6.97 μM.[1] The yield of the pure compound from the plant material was not explicitly stated.

Further research is required to quantify the concentration of Benzyl β-D-glucopyranoside in different plant tissues and under various environmental conditions to fully understand its physiological role and potential for commercial extraction.

Experimental Protocols

The extraction, isolation, and identification of Benzyl β-D-glucopyranoside from plant sources involve standard phytochemical techniques. Below are generalized protocols based on methodologies reported for the isolation of glycosides from the mentioned plant species.

Extraction and Isolation from Nitraria sibirica

This protocol is adapted from the general methodology for isolating phenolic glycosides from Nitraria sibirica.[1]

1. Plant Material Preparation:

-

Air-dry the leaves of Nitraria sibirica at room temperature.

-

Grind the dried leaves into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic shaking.

-

Filter the extract and repeat the maceration process with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction is typically enriched with polar glycosides, including Benzyl β-D-glucopyranoside.

4. Chromatographic Purification:

-

Subject the n-butanol fraction to column chromatography on a macroporous adsorbent resin (e.g., Diaion HP-20).

-

Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20, employing appropriate solvent systems, to yield pure Benzyl β-D-glucopyranoside.

Identification and Structural Elucidation

The identification of Benzyl β-D-glucopyranoside is confirmed through various spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are employed to elucidate the structure, including the stereochemistry of the glycosidic bond.

Biosynthesis of Benzyl β-D-glucopyranoside

While the complete biosynthetic pathway of Benzyl β-D-glucopyranoside in plants has not been fully elucidated, it is proposed to be derived from the shikimate pathway. The precursor to the benzyl group is L-phenylalanine. A plausible pathway involves the conversion of L-phenylalanine to benzyl alcohol, which is then glycosylated to form Benzyl β-D-glucopyranoside.[3]

The final step of glycosylation is likely catalyzed by a UDP-glycosyltransferase (UGT), an enzyme responsible for transferring a glucose moiety from UDP-glucose to an acceptor molecule, in this case, benzyl alcohol.

Below is a conceptual diagram of the proposed biosynthetic pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the extraction and isolation of Benzyl β-D-glucopyranoside from plant material.

Conclusion

Benzyl β-D-glucopyranoside is a widely distributed plant metabolite with demonstrated biological activity. This guide provides a foundational understanding of its natural occurrence and the methodologies for its isolation and identification. Further quantitative studies are necessary to establish the concentration of this compound in various plant sources, which will be crucial for evaluating its potential as a therapeutic agent or a valuable biochemical. The elucidation of its complete biosynthetic pathway will also open avenues for its biotechnological production.

References

The Pivotal Role of Benzyl β-D-Glucopyranoside in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl β-D-glucopyranoside, a naturally occurring glycoside found across a diverse range of plant species, plays a multifaceted role in plant secondary metabolism. This technical guide provides an in-depth exploration of its core functions, from its biosynthesis and catabolism to its involvement in crucial signaling pathways that govern plant defense and stress responses. By serving as a stable, inactive storage form of the bioactive aglycone, benzyl alcohol, this compound is strategically positioned at the intersection of growth, development, and environmental interaction. This document details the enzymatic processes that regulate its formation and degradation, summarizes key quantitative data, provides comprehensive experimental protocols for its analysis, and visualizes the complex signaling networks in which it participates. Understanding the intricate mechanisms surrounding benzyl β-D-glucopyranoside offers significant potential for applications in crop improvement and the development of novel therapeutic agents.

Introduction

Plants produce a vast arsenal of secondary metabolites that are not essential for primary growth and development but are crucial for their interaction with the environment. Among these, glycosides represent a significant class of compounds where a sugar moiety is linked to a non-sugar aglycone. This glycosylation process enhances the solubility, stability, and bioavailability of the aglycone, often rendering it biologically inactive until its release upon specific enzymatic cleavage.

Benzyl β-D-glucopyranoside is a prominent aromatic glucoside that has been isolated from numerous plant species, including those from the genera Prunus, Nitraria, Pteris, and Rhodiola.[1] Its structure consists of a β-D-glucose molecule linked to a benzyl alcohol aglycone via a β-glycosidic bond. This seemingly simple molecule plays a significant, yet often overlooked, role in plant biochemistry, particularly in defense signaling and as a precursor for other specialized metabolites. This guide will provide a comprehensive technical overview of the current understanding of benzyl β-D-glucopyranoside's role in the intricate network of plant secondary metabolism.

Biosynthesis and Catabolism

The dynamic regulation of benzyl β-D-glucopyranoside levels is central to its function, involving a delicate balance between its synthesis and breakdown.

Biosynthesis

The biosynthesis of benzyl β-D-glucopyranoside is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway initiates with the amino acid phenylalanine.

The aglycone, benzyl alcohol, can be synthesized from cinnamic acid via both CoA-dependent β-oxidative and CoA-independent non-β-oxidative pathways. The final step in the formation of benzyl β-D-glucopyranoside is the glycosylation of benzyl alcohol. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glucose moiety from UDP-glucose to the hydroxyl group of benzyl alcohol.[2][3][4][5] While specific UGTs responsible for the synthesis of benzyl β-D-glucopyranoside in many plant species are yet to be fully characterized, the general mechanism is well-established.

Catabolism

The breakdown, or catabolism, of benzyl β-D-glucopyranoside is a critical step in releasing the bioactive benzyl alcohol. This hydrolysis is primarily catalyzed by β-glucosidases, a class of glycoside hydrolases that are widespread in plants.[1] These enzymes cleave the β-glycosidic bond, yielding glucose and benzyl alcohol. The activity of β-glucosidases is often spatially and temporally regulated, allowing for the controlled release of benzyl alcohol in response to specific triggers such as tissue damage or pathogen attack.

Role in Plant Defense and Signaling

Benzyl β-D-glucopyranoside itself is generally considered a stable, inactive storage compound. Its primary role in plant defense is to serve as a readily available precursor to the more volatile and bioactive benzyl alcohol.

Benzyl Alcohol and Membrane Fluidity

Upon its release, benzyl alcohol, being a lipophilic molecule, can partition into cellular membranes. This insertion disrupts the ordered packing of lipid molecules, thereby increasing membrane fluidity.[6] Changes in membrane fluidity are recognized as an early signal in plant stress responses, including cold stress and pathogen attack.

Signaling Cascade

The alteration in membrane fluidity can trigger a downstream signaling cascade. One of the key events is the influx of calcium ions (Ca²⁺) into the cytosol through mechanosensitive ion channels. This transient increase in cytosolic Ca²⁺ acts as a secondary messenger, activating a variety of calcium-dependent proteins, such as calmodulin (CaM) and calcium-dependent protein kinases (CDPKs). These proteins, in turn, phosphorylate and activate downstream targets, including transcription factors. Activated transcription factors then move into the nucleus and induce the expression of defense-related genes, such as Pathogenesis-Related (PR) genes, leading to the production of antimicrobial compounds and the reinforcement of cell walls.

Quantitative Data

Quantitative analysis of benzyl β-D-glucopyranoside in various plant tissues and under different environmental conditions is crucial for understanding its physiological relevance. While comprehensive data across a wide range of species is still emerging, available studies indicate that its concentration can vary significantly depending on the plant part and the presence of stressors.

| Plant Species | Tissue | Condition | Concentration Range | Reference |

| Prunus mume | Fruit | Ripening | Varies with developmental stage | [7] |

| Nitraria sibirica | Leaves | Normal | Not specified, but isolated as a significant component | [1] |

| Astragalus membranaceus | Adventitious roots | Drought stress | Increased accumulation of related glycosides | [5] |

Note: Specific quantitative values for benzyl β-D-glucopyranoside are often not reported in isolation but as part of a broader metabolic profile. The table represents a summary of trends observed for this and related aromatic glycosides.

Experimental Protocols

The accurate extraction, identification, and quantification of benzyl β-D-glucopyranoside from plant matrices are essential for research in this field.

Extraction and Purification Workflow

Detailed Methodology for HPLC-UV Quantification

-

Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Extract a known weight of the powdered sample (e.g., 100 mg) with a defined volume of 80% methanol (e.g., 10 mL) using ultrasonication for 30 minutes.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50-90% B (linear gradient)

-

30-35 min: 90% B (isocratic)

-

35-40 min: 90-10% B (linear gradient)

-

40-45 min: 10% B (isocratic for column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of pure benzyl β-D-glucopyranoside in 80% methanol at known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of benzyl β-D-glucopyranoside in the plant extracts by comparing their peak areas to the calibration curve.

-

LC-MS/MS for Identification and Confirmation

For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

-

LC Conditions: Similar to the HPLC-UV method described above.

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

-

Precursor Ion: [M-H]⁻ for benzyl β-D-glucopyranoside (m/z 269.1).

-

Product Ions: Characteristic fragment ions resulting from the cleavage of the glycosidic bond and fragmentation of the glucose moiety.

-

Conclusion and Future Perspectives

Benzyl β-D-glucopyranoside is a key player in the secondary metabolism of many plants, acting as a stable reservoir of the signaling molecule benzyl alcohol. Its biosynthesis from the phenylpropanoid pathway and its regulated catabolism by β-glucosidases highlight its integration into the plant's metabolic network. The release of benzyl alcohol and its subsequent effect on membrane fluidity represents an elegant mechanism for initiating rapid defense signaling in response to environmental cues.

Future research should focus on several key areas to further elucidate the role of this important molecule:

-

Identification of specific UGTs and β-glucosidases: Characterizing the specific enzymes involved in the turnover of benzyl β-D-glucopyranoside in different plant species will provide a more detailed understanding of its regulation.

-

Comprehensive quantitative profiling: Large-scale metabolomic studies are needed to quantify the levels of benzyl β-D-glucopyranoside in a wider range of plants and under various stress conditions.

-

Elucidation of downstream signaling components: Identifying the specific ion channels, protein kinases, and transcription factors involved in the benzyl alcohol-mediated signaling cascade will provide a more complete picture of this defense pathway.

A deeper understanding of the role of benzyl β-D-glucopyranoside in plant secondary metabolism holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds with potential applications in medicine and agriculture.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Peroxisomal Localization of Benzyl Alcohol O-Benzoyltransferase HSR201 is Mediated by a Non-canonical Peroxisomal Targeting Signal and Required for Salicylic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Biomembrane Functions in Plant Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Calcium Signaling-Mediated Plant Response to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a glycoside of significant interest in carbohydrate chemistry and drug discovery. It consists of a glucose molecule attached to a benzyl group via a β-glycosidic linkage. This compound serves as a versatile building block for the synthesis of more complex oligosaccharides and glycoconjugates.[1] Its unique structural features, combining the hydrophilicity of the glucose moiety with the hydrophobicity of the benzyl group, make it a valuable tool in the development of novel therapeutic agents and as a substrate for studying enzymatic reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl β-D-glucopyranoside, detailed experimental protocols for its synthesis and enzymatic hydrolysis, and visualizations of key processes.

Physical and Chemical Properties

This section summarizes the key physical and chemical properties of Benzyl β-D-glucopyranoside. The data has been compiled from various scientific and commercial sources.

General Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), less soluble in water. | [1] |

Tabulated Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₆ | [2][3][4][5] |

| Molecular Weight | 270.28 g/mol | [1][2][4][5] |

| CAS Number | 4304-12-5 | [1][2][3][5] |

| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [2][4] |

| Melting Point | 102-106 °C (for a related derivative, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside) | [1] |

| Specific Optical Rotation ([α]D) | -41° (for related glycosides) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial techniques for the structural elucidation and purity assessment of Benzyl β-D-glucopyranoside.

1.3.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum of Benzyl β-D-glucopyranoside exhibits characteristic signals for the protons of the glucose ring, the anomeric proton, and the benzyl group. The coupling constants provide valuable information about the stereochemistry of the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.26-7.38 | m | |

| H-1' (anomeric) | ~4.5-5.5 | d | |

| Glucose ring-H & CH₂ | 3.2-4.0 | m | |

| Benzyl CH₂ | ~4.7 & ~4.9 | ABq |

1.3.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (anomeric) | ~102 |

| Glucose ring carbons | ~60-80 |

| Benzyl CH₂ | ~70 |

| Aromatic carbons | ~127-138 |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and enzymatic hydrolysis of Benzyl β-D-glucopyranoside.

Chemical Synthesis: Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds.[6][7] This protocol describes the synthesis of Benzyl β-D-glucopyranoside from a protected glucosyl bromide and benzyl alcohol.

Materials:

-

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Benzyl alcohol

-

Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular sieves (4 Å)

-

Celite

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in Methanol

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a stirred suspension of acetobromoglucose (1.0 eq) and freshly activated 4 Å molecular sieves in anhydrous dichloromethane, add benzyl alcohol (1.2 eq).

-

Glycosylation: Add silver carbonate (1.5 eq) or silver oxide (1.1 eq) to the mixture in one portion. The reaction is typically carried out in the dark to prevent the light-sensitive silver salts from decomposing. Stir the reaction mixture vigorously at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (acetobromoglucose) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts and molecular sieves.

-

Extraction: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product, Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

-

Purification (Acetylated Product): Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Deprotection (Zemplén Deacetylation): Dissolve the purified acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the mixture at room temperature and monitor the reaction by TLC.

-

Neutralization and Final Product Isolation: Once the deacetylation is complete, neutralize the reaction with an acidic ion-exchange resin, filter, and concentrate the filtrate to dryness to yield Benzyl β-D-glucopyranoside.

-

Purification (Final Product): The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol-cyclohexane or methanol.[8]

Enzymatic Hydrolysis

Benzyl β-D-glucopyranoside serves as a substrate for β-glucosidases, which catalyze the hydrolysis of the β-glycosidic bond to release glucose and benzyl alcohol.[1][9]

Materials:

-

Benzyl β-D-glucopyranoside

-

β-glucosidase (e.g., from almonds)

-

Phosphate buffer (e.g., 50 mM, pH 5.0)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of Benzyl β-D-glucopyranoside in the phosphate buffer.

-

Enzyme Solution Preparation: Prepare a solution of β-glucosidase in the same phosphate buffer.

-

Enzymatic Reaction: In a suitable reaction vessel (e.g., a microcentrifuge tube or a cuvette), add the substrate solution and equilibrate to the desired reaction temperature (e.g., 37 °C).

-

Initiation of Reaction: Initiate the reaction by adding the enzyme solution to the substrate solution.

-

Monitoring the Reaction: Monitor the progress of the hydrolysis by measuring the increase in the concentration of the product (glucose or benzyl alcohol) over time. This can be achieved by:

-

Spectrophotometry: If a chromogenic substrate analog is used, the release of the chromophore can be monitored. For unlabeled Benzyl β-D-glucopyranoside, coupled enzyme assays can be used to measure glucose production.

-

HPLC: Samples can be taken at different time points, the reaction quenched (e.g., by boiling or adding a strong acid/base), and the concentrations of the substrate and products can be quantified by HPLC.

-

-

Data Analysis: Determine the initial rate of the reaction from the linear portion of the product formation curve. Kinetic parameters such as Kₘ and Vₘₐₓ can be calculated by performing the assay at various substrate concentrations.

Mandatory Visualizations

Koenigs-Knorr Synthesis Workflow

References

- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]

- 2. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4304-12-5 | MOLNOVA [molnova.com]

- 4. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl β-D-glucopyranoside: A Versatile Building Block in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a cornerstone glycoside in the field of carbohydrate chemistry, serving as a pivotal building block for the synthesis of complex glycans, glycoconjugates, and various therapeutic agents.[1][2] Its unique structural features, particularly the benzyl group at the anomeric position, provide a stable yet readily cleavable protecting group, enabling intricate chemical manipulations of the glucose scaffold.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of benzyl β-D-glucopyranoside, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

Benzyl β-D-glucopyranoside is a white to off-white crystalline solid.[1] The presence of the hydrophobic benzyl group renders it less soluble in water compared to unsubstituted glucose, while maintaining solubility in polar organic solvents such as methanol and ethanol.[1][4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₆ | [1][5][6][7] |

| Molecular Weight | 270.28 g/mol | [1][5][6][7] |

| CAS Number | 4304-12-5 | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), less soluble in water | [1][4] |

| XLogP3 | -0.7 | [5][6] |

| Topological Polar Surface Area | 99.4 Ų | [5][6][7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

| Rotatable Bond Count | 4 | [7] |

Synthesis and Derivatization

The synthesis of benzyl β-D-glucopyranoside and its derivatives is a fundamental aspect of its application in carbohydrate chemistry. The benzyl group can be introduced at the anomeric position, and the remaining hydroxyl groups can be selectively protected or modified to create a diverse array of synthetic intermediates.

A key strategy in the synthesis of more complex molecules involves the use of benzylidene acetals to protect the 4- and 6-hydroxyl groups, allowing for selective reactions at other positions.[8] For instance, benzyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside is a valuable intermediate that can be further functionalized.[8]

The synthesis of N- and C-β-D-glucopyranosyl derivatives offers enhanced stability against hydrolysis compared to their O-glycoside counterparts.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a prominent method for synthesizing N-linked glucopyranosyl derivatives.[1][9]

An efficient three-step synthesis for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, a widely used building block, has been developed, with the key step being a selective debenzylation-acetylation of perbenzylated β-glucose.[10]

// Nodes D_Glucose [label="D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Perbenzylation [label="Perbenzylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perbenzylated_Glucose [label="Perbenzylated\nβ-D-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; Selective_Debenzylation [label="Selective Debenzylation-\nAcetylation (ZnCl₂/Ac₂O/HOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Acetylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Target_Molecule [label="Benzyl 2,3,4-tri-O-benzyl-\nβ-D-glucopyranoside", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D_Glucose -> Perbenzylation [label="Protection"]; Perbenzylation -> Perbenzylated_Glucose; Perbenzylated_Glucose -> Selective_Debenzylation; Selective_Debenzylation -> Intermediate; Intermediate -> Deprotection; Deprotection -> Target_Molecule; } DOT Caption: Synthetic workflow for benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside.

Role as a Building Block in Carbohydrate Chemistry

Benzyl β-D-glucopyranoside is a versatile starting material for the synthesis of complex oligosaccharides and glycoconjugates.[1] The hydroxyl groups on the pyranose ring can be selectively protected and deprotected to allow for the controlled formation of glycosidic linkages at specific positions.[8][11]

Glycosylation Reactions

As a glycosyl acceptor, benzyl β-D-glucopyranoside can be glycosylated with various glycosyl donors to form disaccharides and larger oligosaccharides.[1] For example, the glycosylation of a protected benzyl β-D-glucopyranoside with a galactose donor has been used to synthesize disaccharides.[1] The benzyl group's stability under a wide range of reaction conditions makes it an ideal "permanent" protecting group during multi-step syntheses.[1][3]

Synthesis of Glycoconjugates

Glycoconjugates, molecules where a carbohydrate is linked to a non-carbohydrate moiety like a protein or lipid, play crucial roles in many biological processes.[9][12] Benzyl β-D-glucopyranoside and its derivatives are instrumental in the synthesis of these important molecules. For example, glucopyranosyl-conjugated benzyl derivatives have been synthesized and investigated as potential cytotoxic agents against colon cancer.[9]

Applications in Drug Development

The versatility of benzyl β-D-glucopyranoside as a synthetic intermediate has led to its extensive use in drug discovery and development.[1][13]

Anti-diabetic Agents

A significant application of this compound is in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral anti-diabetic drugs.[13] The synthesis of drugs like Dapagliflozin and Canagliflozin often involves derivatives of benzyl β-D-glucopyranoside.[13]

Antiviral and Anti-inflammatory Agents

Derivatives of benzyl β-D-glucopyranoside have been used as intermediates in the synthesis of inhibitors for enzymes like influenza neuraminidase, a key target for antiviral drugs.[1] Furthermore, benzyl-protected analogs serve as precursors for anti-inflammatory drug candidates.[1]

Other Therapeutic Areas

Research has also explored the use of benzyl β-D-glucopyranoside derivatives in the development of anticancer agents and potential therapeutics for Alzheimer's disease.[9][13] The carbohydrate moiety can be used to target specific cells or tissues, enhancing the efficacy and reducing the side effects of cytotoxic drugs.[9]

// Nodes Start [label="Benzyl β-D-glucopyranoside", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Chemical Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGLT2 [label="SGLT2 Inhibitors\n(Anti-diabetic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antiviral [label="Neuraminidase Inhibitors\n(Antiviral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Glycoconjugate Anticancer Agents", fillcolor="#FBBC05", fontcolor="#202124"]; Antiinflammatory [label="Anti-inflammatory Precursors", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization; Derivatization -> SGLT2; Derivatization -> Antiviral; Derivatization -> Anticancer; Derivatization -> Antiinflammatory; } DOT Caption: Applications of benzyl β-D-glucopyranoside in drug development.

Enzymatic Reactions

Benzyl β-D-glucopyranoside serves as a substrate for various enzymes, most notably β-glucosidases, which catalyze the hydrolysis of the β-glycosidic bond to release glucose and benzyl alcohol.[1] This property makes it a useful tool for studying the activity and specificity of these enzymes.[1] Enzymatic methods, utilizing β-glucosidases, have also been explored for the synthesis of benzyl β-D-glucopyranoside itself, offering a more environmentally friendly alternative to chemical synthesis.[1][14]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of benzyl β-D-glucopyranoside in synthesis. Below are representative procedures for key transformations.

Protocol 1: Bismuth(III) Triflate Catalyzed Glycosylation

This protocol details a dehydrative glycosylation using a bismuth(III) triflate catalyst.[15]

Materials:

-

2,3,4,6-Tetra-O-benzyl-D-glucopyranose (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., Isopropanol, Cyclohexanol)

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Anhydrous Calcium Sulfate (CaSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon (Ar) atmosphere

Procedure:

-

To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄ (approx. 100 mg) in CH₂Cl₂ (3.5 mL) under an argon atmosphere, add the glycosyl acceptor (0.13 mmol) at 0 °C.[15]

-

Stir the resulting mixture at 0 °C for 15 hours.[15]

-

Quench the reaction by adding a saturated NaHCO₃ solution (5 mL).[15]

-

Extract the reaction mixture with CH₂Cl₂.[15]

-

Wash the organic layer with water and a saturated NaCl solution.[15]

-

Dry the organic layer over Na₂SO₄ and evaporate the solvent under reduced pressure.[15]

-

Purify the residue by column chromatography to obtain the desired product.[15]

Protocol 2: Catalytic Debenzylation (Hydrogenolysis)

The removal of the benzyl protecting group is a critical step in many synthetic pathways. Catalytic hydrogenation is the most common and mildest method.

Materials:

-

Benzyl-protected glucose derivative

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen source (Hydrogen gas or a hydrogen donor like formic acid or ammonium formate)

-

Celite®

Procedure:

-

Dissolve the benzyl-protected glucose derivative in a suitable solvent.

-

Add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

-

If using transfer hydrogenation, carefully add the hydrogen donor (e.g., formic acid). If using hydrogen gas, flush the reaction vessel with hydrogen.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product as necessary, often by recrystallization or column chromatography.

// Nodes Preparation [label="Preparation of Reaction Mixture\n(Substrate, Solvent, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrogenation\n(H₂ gas or transfer reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up\n(Filtration, Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Deprotected Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Preparation -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; } DOT Caption: General experimental workflow for catalytic debenzylation.

Conclusion

Benzyl β-D-glucopyranoside is an indispensable tool in the arsenal of the modern carbohydrate chemist. Its stability, coupled with the ease of removal of the benzyl group, provides a robust platform for the synthesis of a vast array of complex carbohydrates and glycoconjugates. Its role in the development of novel therapeutics, from anti-diabetic to anticancer agents, underscores its significance in medicinal chemistry and drug discovery. The continued exploration of new synthetic methodologies and applications for this versatile building block will undoubtedly lead to further advancements in glycoscience.

References

- 1. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 5. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. plantaedb.com [plantaedb.com]

- 8. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Benzyl beta-d-glucopyranoside solubility in organic solvents

An In-depth Technical Guide to the Solubility of Benzyl β-D-glucopyranoside in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside is a pivotal intermediate in carbohydrate chemistry and glycobiology, serving as a versatile building block for the synthesis of a wide array of complex glycoconjugates and biologically active molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic applications, including reaction setup, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of benzyl β-D-glucopyranoside, detailed experimental protocols for solubility determination, and logical workflows for its application in research and development.

Core Solubility Data

Precise quantitative solubility data for benzyl β-D-glucopyranoside across a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, a wealth of qualitative information from synthetic procedures and product data sheets provides valuable guidance for solvent selection.

Qualitative Solubility Overview

The presence of a hydrophobic benzyl group renders benzyl β-D-glucopyranoside less soluble in water compared to unsubstituted glucose, while the multiple hydroxyl groups of the glucose moiety allow for solubility in polar organic solvents.[1][2] The solubility is significantly influenced by the polarity of the solvent and the temperature.

High Solubility:

-

Polar Aprotic Solvents: The compound is readily soluble in dimethyl sulfoxide (DMSO) and pyridine.[]

Moderate to Good Solubility:

-

Alcohols: Benzyl β-D-glucopyranoside is soluble in polar organic solvents such as methanol and ethanol.[1][2][] Its solubility in methanol is notably temperature-dependent; it is particularly soluble in boiling methanol, a property frequently exploited for recrystallization.[4]

-

Other Polar Solvents: It is also reported to be soluble in dimethylformamide (DMF).[5]

Sparingly Soluble to Insoluble:

-

Non-polar Solvents: The compound has low solubility in non-polar aliphatic hydrocarbons like hexane. This characteristic is often utilized in purification, where hexane can be used as an anti-solvent to induce crystallization from more polar solvents like ethyl acetate.[6]

Quantitative Solubility Data

While specific numerical data is scarce, the following table summarizes the available qualitative and semi-quantitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values for their specific applications.

| Organic Solvent | Abbreviation | Solubility Description | Notes |

| Dimethyl Sulfoxide | DMSO | Soluble | A key data point has been reported, though the exact value is not widely published.[4] |

| Pyridine | Soluble | [] | |

| Methanol | MeOH | Soluble (especially when hot) | Solubility is highly temperature-dependent; used for recrystallization.[4][6] |

| Ethanol | EtOH | Soluble | [1][2][] |

| Dimethylformamide | DMF | Soluble | [5] |

| Chloroform | CHCl₃ | Likely Soluble | A similar compound, benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is soluble.[7] |

| Dichloromethane | DCM | Likely Soluble | Mentioned as a solvent in reaction setups for related compounds.[6] |

| Ethyl Acetate | EtOAc | Likely Soluble | Used for dissolving related compounds before precipitation.[6] |

| Acetone | Likely Soluble | Utilized as a solvent during the synthesis of related compounds.[6] | |

| Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent.[6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methods are recommended.

Shake-Flask Method (Gold Standard)

The Shake-Flask method is a reliable technique for determining the thermodynamic (equilibrium) solubility of a crystalline organic compound.[6]

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a controlled temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment:

-

Benzyl β-D-glucopyranoside (crystalline solid)

-

Organic solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Accurately weigh an amount of benzyl β-D-glucopyranoside that is in excess of its expected solubility and place it into a vial. Add a precise volume of the chosen organic solvent to the vial and securely cap it.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[6]

-

Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.[6]

-

Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.

Gravimetric Method

This is a simpler method for determining solubility and can be used when a high-precision analytical instrument is unavailable.

Principle: A saturated solution is prepared, and a known volume is evaporated to dryness. The weight of the remaining solute is then used to calculate the solubility.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of benzyl β-D-glucopyranoside to a known volume of the solvent in a flask. Shake the mixture until saturation is reached, with some undissolved solid remaining.

-

Filtration: Filter the solution to remove the undissolved solid.

-

Evaporation: Accurately measure a specific volume of the filtrate into a pre-weighed evaporating dish. Evaporate the solvent to dryness in an oven at a temperature that will not cause decomposition of the compound.

-

Calculation: Cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved solute. The solubility can then be expressed in terms of g/L or other appropriate units.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the determination and application of benzyl β-D-glucopyranoside solubility.

Applications in Research and Drug Development

-

Synthetic Chemistry: Benzyl β-D-glucopyranoside is a fundamental starting material for the synthesis of more complex oligosaccharides and glycoconjugates.[1] Its solubility in various organic solvents is critical for its use as a glycosyl acceptor or for the preparation of glycosyl donors.

-

Enzymology: It serves as a substrate for β-glucosidases, making it a valuable tool for enzyme kinetics studies and for the development of enzyme inhibitors.[1] The hydrolysis of benzyl β-D-glucopyranoside by β-glucosidase releases benzyl alcohol and glucose.[1]

-

Drug Delivery: Glycosylation can improve the pharmacokinetic properties of drugs. Understanding the solubility of glycosylated building blocks like benzyl β-D-glucopyranoside is essential for the development of glycoconjugate drugs.

Conclusion

While comprehensive quantitative data on the solubility of benzyl β-D-glucopyranoside in a wide range of organic solvents remains an area for further investigation, the available qualitative information provides a strong foundation for its application in research and development. The experimental protocols detailed in this guide offer a clear pathway for researchers to determine precise solubility values tailored to their specific needs, thereby facilitating the continued use of this important molecule in the advancement of glycoscience and drug discovery.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Benzyl β-D-Glucopyranoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl β-D-glucopyranoside and its derivatives represent a promising class of compounds with a diverse range of biological activities. The conjugation of a benzyl moiety to a glucose scaffold offers a unique combination of lipophilicity and hydrophilicity, influencing the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of benzyl β-D-glucopyranoside derivatives, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Benzyl β-D-Glucopyranoside Derivatives

The synthesis of benzyl β-D-glucopyranoside derivatives often involves multi-step procedures, including the protection of hydroxyl groups on the glucose moiety, glycosylation, and subsequent modifications of the benzyl group. A common strategy for creating a diverse library of derivatives is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the efficient and regioselective linkage of various functionalized benzyl groups to the glucose backbone via a stable triazole linker.

General Synthetic Workflow

A representative synthetic scheme for preparing glucopyranosyl-conjugated benzyl derivatives is outlined below. The process typically starts with the modification of a commercially available glucosamine hydrochloride.

Caption: General workflow for the synthesis of benzyl β-D-glucopyranoside derivatives.

Anticancer Activity

Several studies have highlighted the potent anticancer activities of benzyl β-D-glucopyranoside derivatives, particularly against colorectal cancer cell lines. The presence of the glucose moiety is thought to enhance the uptake of these compounds by cancer cells, which often overexpress glucose transporters (GLUTs) to meet their high metabolic demands.

Cytotoxicity Data

The cytotoxic effects of a series of glucopyranosyl-conjugated benzyl derivatives (compounds 8a-8i ) were evaluated against the human colorectal carcinoma cell line (HCT-116) and a non-cancerous human embryonic kidney cell line (293T) using an MTS assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

| Compound | R Group on Benzyl Ring | IC50 (µM) on HCT-116 | IC50 (µM) on 293T | Selectivity Index (293T/HCT-116) |

| 8a | H | 18.3 ± 1.5 | > 50 | > 2.73 |

| 8b | 4-F | 10.5 ± 0.9 | > 50 | > 4.76 |

| 8c | 4-CH3 | 12.1 ± 1.1 | > 50 | > 4.13 |

| 8d | 4-OCH3 | 4.8 ± 0.5 | 45.2 ± 3.8 | 9.42 |

| 8e | 3,4-di-OCH3 | 7.9 ± 0.7 | > 50 | > 6.33 |

| 8f | 4-Cl | 9.2 ± 0.8 | > 50 | > 5.43 |

| 8g | 4-Br | 8.5 ± 0.7 | > 50 | > 5.88 |

| 8h | 4-CF3 | 15.6 ± 1.3 | > 50 | > 3.21 |

| 8i | 3-NO2 | 22.4 ± 2.1 | > 50 | > 2.23 |

| 9d (deacetylated 8d) | 4-OCH3 | > 50 | > 50 | - |

| 5-Fluorouracil | - | 5.2 ± 0.6 | 10.8 ± 1.2 | 2.08 |

Data extracted from a study on glucopyranosyl-conjugated benzyl derivatives.[1]

Another study on a naturally occurring phenolic acid glycoside, benzyl 2-β-glucopyranosyloxybenzoate, and its related compound eleutheroside B₁ demonstrated potent cytotoxic activity against various cancer cell lines.[2][3]

| Compound | Cancer Cell Line | IC50 (µM) |

| Eleutheroside B₁ | BGC-823 (gastric cancer) | 2.53 |

| Eleutheroside B₁ | A2780 (ovarian cancer) | 1.85 |

Mechanism of Anticancer Action: Apoptosis Induction

The primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that treatment with these compounds leads to characteristic morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing.[1] The apoptotic pathway is a complex signaling cascade involving a family of cysteine proteases called caspases.

The proposed apoptotic signaling pathway initiated by benzyl β-D-glucopyranoside derivatives likely involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.

Caption: Proposed intrinsic apoptotic pathway induced by benzyl β-D-glucopyranoside derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzyl β-D-glucopyranoside derivatives and related compounds have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Inflammatory Mediators

Phenyl-β-D-glucopyranoside, a closely related compound, has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] Furthermore, it attenuates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

While specific IC50 values for the anti-inflammatory activity of a broad range of benzyl β-D-glucopyranoside derivatives are not extensively reported, the inhibitory effects on NO production by structurally similar compounds suggest their potential in this area.

| Compound Class | Biological Effect | Model System | IC50 |

| Flavonoids | NO Production Inhibition | LPS-induced RAW264.7 cells | 3.0 - 3.4 µM |

| Citral | NO Production Inhibition | LPS-induced RAW264.7 cells | 6.5 µg/mL |

Data from studies on other natural compounds with anti-inflammatory activity.

Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Benzyl β-D-glucopyranoside derivatives are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation of IκBα.

Caption: Inhibition of the NF-κB signaling pathway by benzyl β-D-glucopyranoside derivatives.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Phenolic compounds, including derivatives of benzyl β-D-glucopyranoside, are known for their antioxidant properties, primarily due to their ability to scavenge free radicals.

Free Radical Scavenging Activity

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While extensive quantitative data for a wide range of benzyl β-D-glucopyranoside derivatives is limited, studies on structurally related β-D-glucopyranosyl and β-D-xylopyranosyl hydroxybenzoates have demonstrated significant antioxidant activity. The β-D-xylopyranosyl protocatechoate, for instance, exhibits high radical scavenging activity.[5]

Experimental Protocols

Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives[1]

-

Preparation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucose: This intermediate is prepared from commercially available β-D-glucosamine hydrochloride through a two-step process involving azidation of the amino group followed by acetylation of the hydroxyl groups.

-

Preparation of Propargyl-functionalized Benzyl Derivatives: The respective benzyl alcohol is alkylated with 3-bromopropyne in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction): The azido-sugar and the propargyl-functionalized benzyl derivative are reacted in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is often carried out in a solvent mixture such as N,N-dimethylformamide and water, and may be accelerated by microwave irradiation.

-

Purification: The final products are purified by silica gel column chromatography.

-

Deacetylation (Optional): The acetyl protecting groups can be removed by treating the compound with a mixture of methanol, water, and triethylamine.

MTS Assay for Cytotoxicity[1]

-

Cell Seeding: HCT-116 or 293T cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 72 hours.

-

MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the MTS cytotoxicity assay.

Griess Assay for Nitric Oxide Production

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Stimulation and Treatment: The cells are stimulated with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Incubation: The mixture is incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

Conclusion and Future Directions

Benzyl β-D-glucopyranoside derivatives have emerged as a versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antioxidant activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. The ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB pathway highlights their potential in oncology and inflammatory disease research.

Future research should focus on expanding the library of these derivatives to establish more comprehensive structure-activity relationships. Further elucidation of their mechanisms of action at the molecular level will be crucial for optimizing their therapeutic efficacy and selectivity. In vivo studies are also warranted to evaluate the pharmacological properties and safety profiles of the most promising lead compounds. The continued exploration of benzyl β-D-glucopyranoside derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl 2-β-Glucopyranosyloxybenzoate, a New Phenolic Acid Glycoside from Sarcandra glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl 2-β-glucopyranosyloxybenzoate, a new phenolic acid glycoside from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Benzyl β-D-Glucopyranoside: A Precursor for Flavor Compound Generation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl β-D-glucopyranoside is a naturally occurring glycoside found in various plants, including Salix alba L. and Camellia sinensis.[1][2] It serves as a non-volatile, flavorless precursor to benzyl alcohol, a compound with a characteristic mild, pleasant aromatic odor. The release of benzyl alcohol from its glycosidic linkage is a critical step in the development of flavor in many food products and beverages. This technical guide provides a comprehensive overview of the role of benzyl β-D-glucopyranoside as a flavor precursor, focusing on the enzymatic and acidic hydrolysis methods for the release of benzyl alcohol. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are presented to aid researchers in the fields of food science, biotechnology, and drug development.

Introduction

The flavor profile of many foods and beverages is not solely determined by the presence of free volatile compounds but also by a pool of non-volatile, glycosidically bound flavor precursors. These precursors, often glucosides, are hydrolyzed during processing, storage, or consumption, releasing the characteristic aroma compounds. Benzyl β-D-glucopyranoside is one such precursor, which upon cleavage of its β-glycosidic bond, liberates benzyl alcohol, contributing to the overall flavor profile.

The controlled release of benzyl alcohol from benzyl β-D-glucopyranoside is of significant interest in the food and fragrance industries. This can be achieved through two primary methods: enzymatic hydrolysis, utilizing β-glucosidases, and acid-catalyzed hydrolysis. Each method offers distinct advantages and disadvantages in terms of specificity, reaction conditions, and yield. This guide will delve into the technical aspects of both approaches, providing a comparative analysis to inform experimental design and process optimization.

Mechanisms of Benzyl Alcohol Release

The liberation of benzyl alcohol from benzyl β-D-glucopyranoside involves the cleavage of the β-1,O-glycosidic bond. This can be accomplished through two principal mechanisms:

Enzymatic Hydrolysis

Enzymatic hydrolysis is a highly specific process catalyzed by β-glucosidases (EC 3.2.1.21). These enzymes are widespread in nature and are commonly sourced from almonds, fungi (e.g., Aspergillus niger), and bacteria. The reaction proceeds via a two-step mechanism involving a glycosyl-enzyme intermediate. The high specificity of β-glucosidases ensures that only the β-glycosidic linkage is cleaved, preserving the structure of the released aglycone (benzyl alcohol) and minimizing the formation of undesirable byproducts.

Acid Hydrolysis

Acid-catalyzed hydrolysis is a less specific method that can also cleave the glycosidic bond. The reaction is typically carried out at elevated temperatures and low pH. While effective, acid hydrolysis can lead to the degradation of the released benzyl alcohol and the formation of artifacts, which can negatively impact the final flavor profile.

Quantitative Data Presentation

The efficiency of benzyl alcohol release from benzyl β-D-glucopyranoside is dependent on the chosen hydrolysis method and the reaction conditions. The following tables summarize key quantitative data for both enzymatic and acid hydrolysis.

Table 1: Comparison of Enzymatic and Acid Hydrolysis for Benzyl Alcohol Release

| Parameter | Enzymatic Hydrolysis (β-glucosidase) | Acid Hydrolysis |

| Principle | Specific cleavage of β-glycosidic bond | Non-specific cleavage of glycosidic bond |

| Typical Yield | High (often >90%) | Variable (20-60%), potential for degradation |

| Reaction Conditions | Mild (pH 4.0-6.0, 30-60°C) | Harsh (low pH, high temperature) |

| Specificity | High, stereospecific | Low, can lead to side reactions |

| Byproducts | Minimal | Formation of degradation products and artifacts |

Table 2: Kinetic Parameters of β-Glucosidases with a Model Substrate (p-Nitrophenyl-β-D-glucopyranoside)

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol·min⁻¹·mg⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus niger | pNPG | - | - | 4.0 - 5.5 | 40 - 65 |

| Almond | pNPG | 2.8 | - | 5.0 | 50 - 55 |

| Trichoderma reesei | pNPG | 0.19 ± 0.02 | 29.67 ± 3.25 | 4.3 - 5.9 | - |

Note: Data for benzyl β-D-glucopyranoside is limited; p-nitrophenyl-β-D-glucopyranoside (pNPG) is a commonly used chromogenic substrate for assaying β-glucosidase activity.

Experimental Protocols

Enzymatic Hydrolysis of Benzyl β-D-Glucopyranoside

This protocol describes the enzymatic release of benzyl alcohol from benzyl β-D-glucopyranoside using β-glucosidase from almonds.

Materials:

-

Benzyl β-D-glucopyranoside

-

β-glucosidase from almonds (e.g., Sigma-Aldrich G0395)

-

Citrate-phosphate buffer (0.1 M, pH 5.0)

-

Benzyl alcohol (for standard curve)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Substrate Solution Preparation: Prepare a 10 mM solution of benzyl β-D-glucopyranoside in 0.1 M citrate-phosphate buffer (pH 5.0).

-

Enzyme Solution Preparation: Prepare a 1 mg/mL solution of β-glucosidase in the same buffer.

-

Hydrolysis Reaction:

-

In a reaction vessel, combine 5 mL of the substrate solution with 0.5 mL of the enzyme solution.

-

Incubate the reaction mixture at 40°C for 2 hours with gentle agitation.

-

Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

-

Extraction of Benzyl Alcohol:

-

Cool the reaction mixture to room temperature.

-

Extract the benzyl alcohol by adding 5 mL of ethyl acetate and vortexing for 1 minute.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the upper organic layer (ethyl acetate).

-